molecular formula C17H14N2O B14501863 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole CAS No. 63081-07-2

10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole

Cat. No.: B14501863
CAS No.: 63081-07-2
M. Wt: 262.30 g/mol
InChI Key: TYHXCORSZVXWHK-UHFFFAOYSA-N
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Description

10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles

Preparation Methods

The synthesis of 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole can be compared with other similar compounds, such as:

  • 10-Methoxy-7H-pyrido[4,3-c]carbazole-6-carbonitrile
  • 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
  • 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

CAS No.

63081-07-2

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

10-methoxy-6-methyl-7H-pyrido[3,4-c]carbazole

InChI

InChI=1S/C17H14N2O/c1-10-7-11-9-18-6-5-13(11)16-14-8-12(20-2)3-4-15(14)19-17(10)16/h3-9,19H,1-2H3

InChI Key

TYHXCORSZVXWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)C3=C1NC4=C3C=C(C=C4)OC

Origin of Product

United States

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